![molecular formula C15H17NO2 B14181114 Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate CAS No. 922529-24-6](/img/structure/B14181114.png)
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate is a chemical compound that features a pyrrolidine ring attached to an ethynyl group, which is further connected to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate typically involves the coupling of a pyrrolidine derivative with an ethynylbenzoate precursor. One common method is the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The ethynyl group may also play a role in binding to active sites or interacting with other molecules, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-ethynylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-Ethynylbenzoic acid: Lacks the pyrrolidine ring, making it less complex.
4-Ethynylbenzyl alcohol: Contains an alcohol group instead of an ester.
Uniqueness
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate is unique due to the presence of both the pyrrolidine ring and the ethynyl group, which confer specific chemical and biological properties
Propiedades
Número CAS |
922529-24-6 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
ethyl 4-[2-[(2S)-pyrrolidin-2-yl]ethynyl]benzoate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)13-8-5-12(6-9-13)7-10-14-4-3-11-16-14/h5-6,8-9,14,16H,2-4,11H2,1H3/t14-/m0/s1 |
Clave InChI |
KBYUVDDDNNOPNM-AWEZNQCLSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)C#C[C@@H]2CCCN2 |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C#CC2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
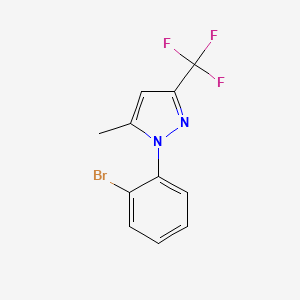
![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)
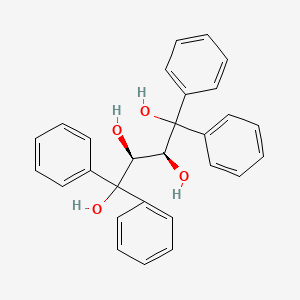
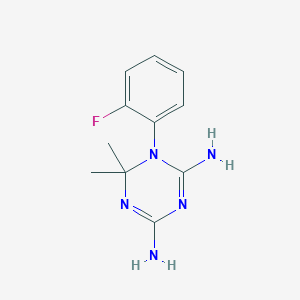
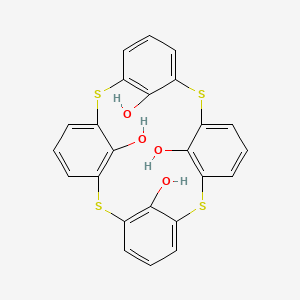

![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one](/img/structure/B14181063.png)
![Bis[(3-chlorophenyl)methyl]stannanone](/img/structure/B14181065.png)
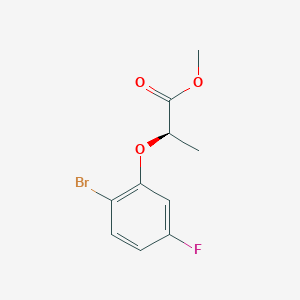
![5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14181082.png)
![(2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine](/img/structure/B14181091.png)
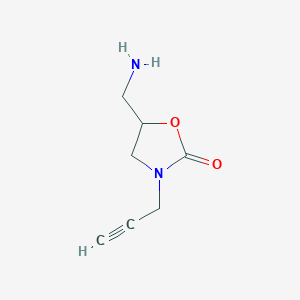
![N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide](/img/structure/B14181111.png)
